molecular formula C22H37N3O3S B6036167 1-[2-Methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[2-Methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B6036167
M. Wt: 423.6 g/mol
InChI Key: HOIRKWUHOGLITJ-UHFFFAOYSA-N
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Description

1-[2-Methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process may start with the preparation of the phenoxy intermediate, followed by the introduction of the piperazine and thiomorpholine moieties. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target specific functional groups, such as the thiomorpholine ring.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[2-Methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: It may be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
  • 1-[2-Methoxy-4-[(4-ethylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Uniqueness

1-[2-Methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to the presence of the propan-2-yl group on the piperazine ring, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O3S/c1-18(2)25-8-6-23(7-9-25)15-19-4-5-21(22(14-19)27-3)28-17-20(26)16-24-10-12-29-13-11-24/h4-5,14,18,20,26H,6-13,15-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIRKWUHOGLITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OCC(CN3CCSCC3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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